Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,5-dichlorobenzamido group and at position 2 with a thio-linked ethyl acetate moiety. This structure combines electron-withdrawing chlorine atoms with a lipophilic thioacetate side chain, making it a candidate for biological applications such as antitumor or antifungal activity .
Properties
IUPAC Name |
ethyl 2-[[5-[(2,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)8-5-7(14)3-4-9(8)15/h3-5H,2,6H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDIBFYNBNDGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group is introduced through an acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with the thiadiazole intermediate.
Thioester Formation: The final step involves the reaction of the thiadiazole derivative with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the dichlorobenzamido group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles like amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole esters.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibit significant antitumor properties. A series of compounds were synthesized and evaluated for their cytotoxic effects against various human tumor cell lines, including SKOV-3 (ovarian cancer), HL-60 (leukemia), and MOLT-4 (T-cell leukemia).
Key Findings:
- Cytotoxicity : Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (designated as compound 5f) showed the most potent inhibitory effect against SKOV-3 cells with an IC50 value of 19.5 μM. This suggests a promising lead for further development as an anticancer agent .
- Mechanism of Action : The cytotoxic activity of compound 5f was attributed to apoptosis induction in SKOV-3 cells, as evidenced by acridine orange/ethidium bromide staining assays .
Comparative Analysis:
A recent study evaluated various thiadiazole-amide derivatives for their antifungal activities against several phytopathogenic strains. The results indicated that these compounds exhibited moderate to potent antifungal activity compared to established fungicides like boscalid .
| Compound | Activity Against Phytopathogens | Inhibitory Rate (%) |
|---|---|---|
| Compound 4b | Broad-spectrum antifungal activity | 67 - 89 |
Synthesis and Characterization
The synthesis of ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction between 5-amino-1,3,4-thiadiazole derivatives and appropriate benzoyl chlorides under basic conditions. Characterization techniques such as IR spectroscopy and NMR are used to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism by which Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects involves interaction with specific molecular targets. The dichlorobenzamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring can enhance binding affinity and specificity to biological targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s key structural analogs differ in substituents on the benzamido group and the thio-linked side chain. These variations influence melting points, yields, and bioactivity.
Table 1: Comparison of Key Parameters
Key Observations :
- Chlorine Position Effects : The 3-chloro substituent in compound 4l results in a higher melting point (178–180°C) compared to the 2,4-dichloro analog (164–166°C), likely due to enhanced crystallinity from meta-substitution .
- Ethyl thioacetate (target compound and 5j) balances lipophilicity and synthetic feasibility .
- Yield Trends : Yields range from 76% (5j) to 88% (5h), influenced by steric and electronic factors during synthesis .
Antitumor Potential
The target compound shares structural motifs with Ethyl 2-((5-(2,4-dichlorobenzamido)-thiadiazol-2-yl)thio)acetate (5j), which demonstrated antitumor activity in vitro. The dichloro substitution likely enhances cytotoxicity by stabilizing interactions with biological targets through electron-withdrawing effects .
Antifungal Activity
While direct data on the target compound is lacking, highlights that thiadiazole derivatives with substituted thio groups inhibit ergosterol biosynthesis in Candida species. The dichlorobenzamido group may synergize with the thioacetate moiety to disrupt fungal cell membranes .
Biological Activity
Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology and as an antimicrobial agent. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the cyclization of thiosemicarbazides in the presence of oxidizing agents.
- Introduction of the Dichlorobenzamido Group : This is achieved via a nucleophilic substitution reaction with dichlorobenzoyl chloride.
- Esterification : The final step involves esterification with ethyl bromoacetate under basic conditions to yield the target compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes by binding to their active sites, thus modulating various biological pathways. Such interactions can lead to altered cellular processes that are beneficial in therapeutic contexts .
Antitumor Activity
Research has shown that this compound exhibits significant antitumor properties. A study evaluated a series of thiadiazole derivatives including this compound against various human cancer cell lines:
- Cell Lines Tested : SKOV-3 (ovarian cancer), HL-60 (leukemia), and MOLT-4 (T-cell leukemia).
- Results : The compound demonstrated an IC50 value of 19.5 µM against SKOV-3 cells, indicating effective cytotoxicity. The mechanism was suggested to involve apoptosis as evidenced by acridine orange/ethidium bromide staining assays .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | SKOV-3 | 19.5 | Apoptosis |
Antioxidant Activity
In addition to its antitumor effects, this compound has been evaluated for its antioxidant properties. Thiadiazole derivatives have been linked to scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial for preventing cellular damage associated with various diseases .
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Study : In vitro assays showed that this compound significantly inhibited the growth of SKOV-3 cells compared to controls. The study highlighted the potential for further optimization in drug development targeting specific cancer types .
- Antioxidant Evaluation : A series of thiadiazole derivatives were tested for their ability to reduce oxidative stress markers in vitro. This compound was among those that exhibited promising results in terms of antioxidant capacity .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?
The synthesis typically involves a two-step protocol:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 5-amino-1,3,4-thiadiazole-2-thiol core.
- Step 2 : S-alkylation of the thiol group with ethyl chloroacetate under basic conditions (e.g., triethylamine or potassium carbonate in ethanol or acetone).
This method allows modular substitution at both the amino (via acylated precursors) and thiol positions (via alkylation reagents) .
Q. How is the purity and structural integrity of this compound confirmed?
Key analytical techniques include:
- Elemental analysis for empirical formula validation.
- 1H NMR spectroscopy to confirm substitution patterns (e.g., integration of ethyl ester protons at ~4.2 ppm and aromatic protons from dichlorobenzamido groups).
- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for ester and amide groups).
- TLC/HPLC for purity assessment .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Ethanol, acetone, or DMF for heterocyclization; dry acetone for alkylation.
- Temperature : Reflux (~80°C) for heterocyclization; room temperature or mild heating (40–60°C) for alkylation.
- Catalysts/Base : Triethylamine or anhydrous potassium carbonate to deprotonate the thiol group during alkylation .
Advanced Research Questions
Q. How can reaction yields be improved during the alkylation step?
- Variation of alkylating agents : Use ethyl bromoacetate instead of chloroacetate for higher reactivity.
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiolate intermediate.
- Stoichiometric adjustments : Employ a 10–20% excess of alkylating agent to drive the reaction to completion .
Q. What strategies are used to analyze contradictory biological activity data across studies?
- Dose-response profiling : Re-evaluate activity at varying concentrations (e.g., IC50 values for antiproliferative effects).
- Cellular context : Account for differences in cell lines (e.g., MCF-7 vs. A549) or assay conditions (e.g., serum-free vs. serum-containing media).
- Metabolic stability : Assess compound degradation in vitro using microsomal assays .
Q. How can computational methods predict the biological activity of this compound?
- PASS program : Predicts antiproliferative, anticonvulsant, or antimicrobial activity based on structural descriptors.
- Molecular docking : Models interactions with target proteins (e.g., tubulin for antiproliferative activity or GABA receptors for anticonvulsant effects).
- ADMET profiling : Estimates pharmacokinetic properties (e.g., LogP for membrane permeability) .
Q. What structural modifications enhance its pharmacological profile?
- Substituent variation : Replace 2,5-dichlorobenzamido with 3,4-dimethoxyphenyl to improve antimicrobial activity.
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for increased water solubility and bioavailability.
- Hybrid scaffolds : Introduce imidazole or triazole moieties to exploit synergistic interactions with biological targets .
Key Considerations for Researchers
- Contradictions in evidence : Discrepancies in biological activity may arise from assay sensitivity or substituent effects. Always cross-validate with orthogonal methods (e.g., in vitro and in vivo models).
- Synthetic scalability : While lab-scale protocols use ethanol or acetone, industrial-scale synthesis may require greener solvents (e.g., water-ethanol mixtures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
